molecular formula C33H31N3O7 B8195910 PD-1/PD-L1-IN-10

PD-1/PD-L1-IN-10

Katalognummer B8195910
Molekulargewicht: 581.6 g/mol
InChI-Schlüssel: KDEQMCUCWNLUJE-LKYSYNKGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PD-1/PD-L1-IN-10 is a useful research compound. Its molecular formula is C33H31N3O7 and its molecular weight is 581.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

  • Anti-Tumor Effects : Blocking the PD-L1/PD-1 pathway has shown remarkable anti-tumor effects in patients with advanced cancers. This pathway is a gold standard for developing new immune checkpoint blockade (ICB) therapies and combinations (Cha et al., 2019).

  • Enhanced Macrophage Phagocytosis : In vivo blockade of PD-1–PD-L1 increases macrophage phagocytosis, reduces tumor growth, and lengthens the survival of mice in cancer models (Gordon et al., 2017).

  • Durable Anti-Tumor Immune Responses : PD-1/PD-L1-targeted therapy promotes durable anti-tumor immune responses in select patients with advanced cancers, though some may be unresponsive or develop resistance (Hudson et al., 2020).

  • Treatment of Malignant Tumors : Immunotherapy with PD-1 inhibitors like pembrolizumab is effective in treating various malignant tumors. Identifying PD-L1 receptors and microsatellite instability (MSI) can aid in determining positive effects (Saevets et al., 2021).

  • FDA-Approved Indications : PD-1 and PD-L1 inhibitors have been developed for cancer immunotherapy, with FDA-approved indications across a spectrum of malignancies (Gong et al., 2018).

  • Immune Tolerance and Evasion Mechanisms : The PD-1/PD-L1 interaction is vital in immune tolerance and exploited by various malignancies, potentially predicting response to anti-PD-1/PD-L1 therapies (Kythreotou et al., 2017).

  • Durable Tumor Regression : Anti-PD-L1 antibody has induced durable tumor regression and prolonged stabilization of disease in patients with advanced cancers, including non-small-cell lung cancer, melanoma, and renal-cell cancer (Brahmer et al., 2012).

  • PD-L1 Expression and Immune Suppression : PD-L1 expression in both the host and tumor compartment contributes to immune suppression and may predict sensitivity to therapeutic agents targeting the PD-L1/PD-1 axis (Lau et al., 2017).

  • Antitumor Immunity Enhancement : Blocking PD-1 signaling significantly enhances antitumor immunity and prolongs survival in cancer patients (Akinleye & Rasool, 2019).

  • Detection of PD-L1 Expressing Tumors : RK-10, a PD-L1 binding peptide, can be used to detect PD-L1 expressing tumors with immunohistochemistry or flow cytometry (Caldwell et al., 2017).

  • Strategy for Tumor Immunotherapy : Blocking the interaction between PD-1 and PD-L may offer a promising strategy for specific tumor immunotherapy (Iwai et al., 2002).

  • Clinical Implications : Anti-PD-1/PD-L1 antibodies have become a hot topic in cancer immunotherapy, potentially curative for patients with many types of cancer (Jiang et al., 2019).

  • Prognostic Factor in Breast Cancer : PD-L1 expression is an independent negative prognostic factor in human breast cancer, potentially affecting antibody therapies targeting the PD-1/PD-L1 signaling pathway (Muenst et al., 2014).

  • Durable Antitumor Responses : PD-L1 and PD-1 pathway blockade has elicited durable antitumor responses and long-term remissions in a subset of patients with various cancers (Zou et al., 2016).

  • Objective Responses in Cancer : The anti-PD-1 antibody has produced objective responses in patients with non-small-cell lung cancer, melanoma, or renal-cell cancer (Topalian et al., 2012).

  • Response to Pembrolizumab in Melanoma : PD-L1 expression in pretreatment tumor biopsy samples correlated with the response rate, progression-free survival, and overall survival in patients with advanced melanoma treated with pembrolizumab (Daud et al., 2016).

  • Melanoma Characteristics and Survival : PD-L1 expression in melanoma is associated with shorter overall survival and distinct genetic and morphological characteristics (Massi et al., 2014).

  • Alternative Mechanisms of PD-L1 Induction : AP-1 signaling and EBV infection represent alternative mechanisms of PD-L1 induction, extending the tumor spectrum for PD-1 blockade consideration (Green et al., 2012).

  • Heterogeneity in PD-L1 Tests : There is significant heterogeneity among available PD-L1 tests, with no definitive cutoff for PD-L1 positivity identified (Udall et al., 2018).

  • Long-Term Survival with Nivolumab : Nivolumab has shown active and tolerable results in patients with advanced melanoma, with notable long-term survival rates (McDermott et al., 2014).

Eigenschaften

IUPAC Name

(2S)-2-[[2-[(3-cyanophenyl)methoxy]-4-[(2-methyl-3-phenylphenyl)methoxy]-5-nitrophenyl]methylamino]-3-hydroxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31N3O7/c1-21-26(12-7-13-28(21)25-10-4-3-5-11-25)20-43-31-16-30(42-19-24-9-6-8-23(14-24)17-34)27(15-29(31)36(40)41)18-35-32(22(2)37)33(38)39/h3-16,22,32,35,37H,18-20H2,1-2H3,(H,38,39)/t22?,32-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEQMCUCWNLUJE-LKYSYNKGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CNC(C(C)O)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CN[C@@H](C(C)O)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PD-1/PD-L1-IN-10
Reactant of Route 2
PD-1/PD-L1-IN-10
Reactant of Route 3
PD-1/PD-L1-IN-10
Reactant of Route 4
Reactant of Route 4
PD-1/PD-L1-IN-10
Reactant of Route 5
Reactant of Route 5
PD-1/PD-L1-IN-10
Reactant of Route 6
PD-1/PD-L1-IN-10

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.